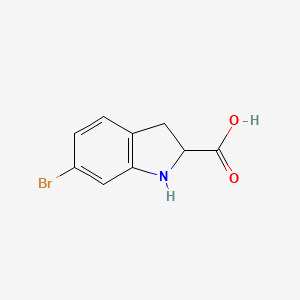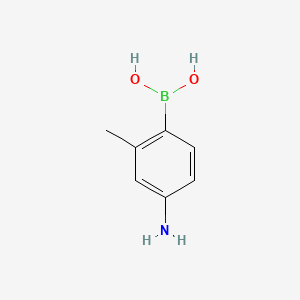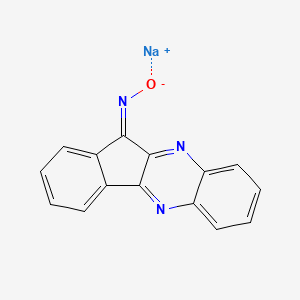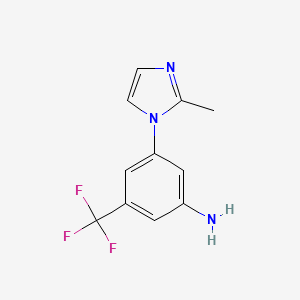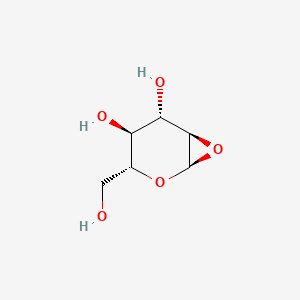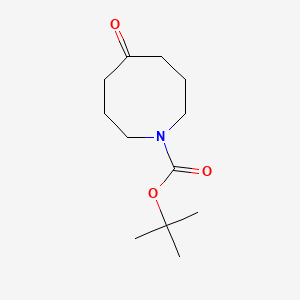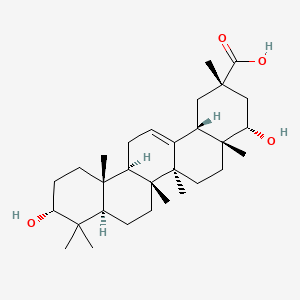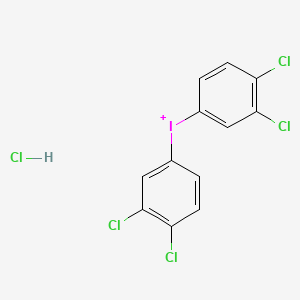![molecular formula C22H31N B580127 (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene CAS No. 17905-60-1](/img/structure/B580127.png)
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene is a steroidal alkaloid isolated from the extract of the ornamental shrub Holarrhena floribunda, native to the Congo. This compound is part of a group of naturally occurring aromatic steroids known for their potential biological activities. This compound has been traditionally used in the treatment of dysentery and diarrhea, although its precise biological activity remains under investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of holaromine involves the extraction of the compound from the bark of Holarrhena floribunda. The process typically includes:
Extraction: The bark is dried and powdered, followed by extraction using solvents such as methanol or chloroform.
Purification: The extract is then subjected to chromatographic techniques to isolate holaromine.
Industrial Production Methods: Industrial production of holaromine is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and extraction conditions would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene, like other steroidal alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert holaromine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the holaromine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of holaromine.
Aplicaciones Científicas De Investigación
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[108002,905,9
Chemistry: It serves as a model compound for studying the reactivity of steroidal alkaloids.
Biology: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene’s effects on cellular processes are of interest for understanding its potential therapeutic uses.
Medicine: Research is ongoing to explore holaromine’s potential as a treatment for various diseases, including its traditional use for dysentery and diarrhea.
Industry: this compound could be used in the development of new pharmaceuticals or as a natural product in health supplements
Mecanismo De Acción
The precise mechanism of action of holaromine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in gastrointestinal function. The pathways involved may include modulation of ion channels and inhibition of specific enzymes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene can be compared to other steroidal alkaloids such as:
- Holamine
- Kurchamine
- Holaphyllidine
- Mitiphylline
- Holadysenterine
Uniqueness: this compound is unique due to its specific structure and the traditional medicinal uses associated with Holarrhena floribunda. While other steroidal alkaloids share similar structural features, holaromine’s distinct biological activity and potential therapeutic applications set it apart .
Propiedades
Número CAS |
17905-60-1 |
|---|---|
Fórmula molecular |
C22H31N |
Peso molecular |
309.497 |
InChI |
InChI=1S/C22H31N/c1-14-5-4-6-17-16(14)7-8-19-18(17)11-12-22-13-23(3)15(2)20(22)9-10-21(19)22/h4-6,15,18-21H,7-13H2,1-3H3/t15-,18+,19+,20+,21-,22-/m0/s1 |
Clave InChI |
SRGRERWODXZZAZ-DZJVFWCASA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CCC5=C4C=CC=C5C)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


